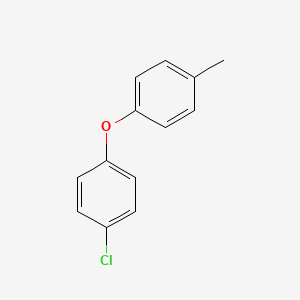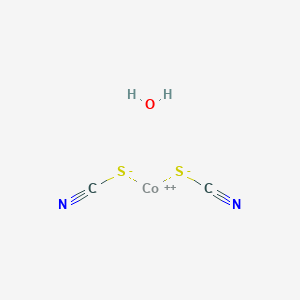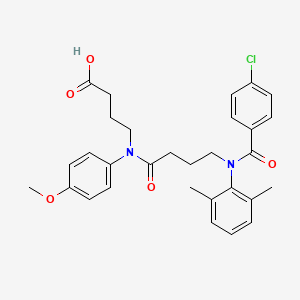![molecular formula C18H28O2 B13793689 5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane CAS No. 61683-77-0](/img/structure/B13793689.png)
5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” is a complex organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features multiple alkyl groups and a phenyl group, making it a subject of interest in various chemical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” typically involves multi-step organic reactions. One common method includes:
Formation of the dioxane ring: This can be achieved through the cyclization of appropriate diols or hydroxy ethers under acidic or basic conditions.
Introduction of alkyl groups: Alkylation reactions using alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Attachment of the phenyl group: This can be done via Friedel-Crafts alkylation using an appropriate phenyl derivative and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups, forming ketones or carboxylic acids.
Reduction: Reduction of the phenyl group can lead to cyclohexyl derivatives.
Substitution: Halogenation or nitration can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in drug design and development due to its complex structure.
Industry
Material Science: Utilized in the development of polymers and advanced materials.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The dioxane ring can participate in hydrogen bonding and van der Waals interactions, while the phenyl group can engage in π-π stacking interactions. These interactions influence the compound’s behavior in biological systems and its efficacy in catalysis.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with fewer alkyl groups.
2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with different alkyl substitutions.
Uniqueness
“5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other dioxanes.
Propiedades
Número CAS |
61683-77-0 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C18H28O2/c1-12(2)14-7-9-15(10-8-14)17-19-11-18(5,6)16(20-17)13(3)4/h7-10,12-13,16-17H,11H2,1-6H3 |
Clave InChI |
JLPFDSHXIBDIFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(COC(O1)C2=CC=C(C=C2)C(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)




![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)



